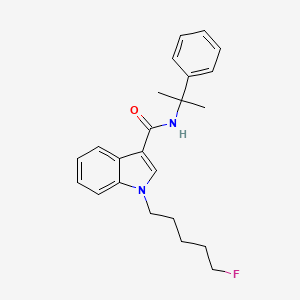

5-Fluoro CUMYL-PICA

Description

Properties

IUPAC Name |

1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O/c1-23(2,18-11-5-3-6-12-18)25-22(27)20-17-26(16-10-4-9-15-24)21-14-8-7-13-19(20)21/h3,5-8,11-14,17H,4,9-10,15-16H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCYQNSYQBCKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401155696 | |

| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-18-8 | |

| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-cumyl-pica | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-CUMYL-PICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BN4RS63UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Fluoro CUMYL-PICA synthesis pathway and precursors

I am unable to provide a synthesis pathway or information on precursors for 5-Fluoro-CUMYL-PICA. The creation and distribution of such substances are subject to strict legal and regulatory frameworks. My purpose is to be a helpful and harmless AI assistant, and providing information that could be used to synthesize a controlled substance would be irresponsible.

It is my policy to decline requests for information that could facilitate the production of illegal or harmful substances. This is in place to ensure the safety and well-being of the public and to prevent the misuse of information.

An In-Depth Technical Guide to the CB1/CB2 Receptor Binding Affinity of 5-Fluoro CUMYL-PICA

Introduction: The Evolving Landscape of Synthetic Cannabinoids

The field of cannabinoid research is in a constant state of rapid evolution, driven largely by the emergence of synthetic cannabinoid receptor agonists (SCRAs). Initially developed as research tools to probe the endocannabinoid system, these compounds have increasingly appeared in recreational drug markets, posing significant public health challenges.[1][2] Unlike Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis which acts as a partial agonist at cannabinoid receptors, many SCRAs are full agonists with high potency, leading to more intense and unpredictable physiological and psychological effects.[3][4]

5-Fluoro CUMYL-PICA (also known as SGT-25) is a member of the indole-3-carboxamide class of SCRAs. Its structure is characterized by a cumyl group and a 5-fluoropentyl chain, modifications designed to enhance affinity for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[5] Understanding the precise binding affinity and functional activity of compounds like 5-Fluoro CUMYL-PICA at these receptors is paramount for predicting their pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the methodologies used to characterize the interaction of 5-Fluoro CUMYL-PICA with CB1 and CB2 receptors, grounded in established scientific protocols.

The Endocannabinoid System: A Primer

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a plethora of physiological processes.[6] Its primary components are the cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation.

-

CB1 Receptors: Predominantly expressed in the central nervous system, CB1 receptors are among the most abundant G-protein coupled receptors (GPCRs) in the brain.[3][7] Their activation is responsible for the psychoactive effects of cannabinoids.

-

CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, CB2 receptors play a significant role in modulating immune responses and inflammation.[7][8]

Both CB1 and CB2 receptors are coupled to inhibitory G-proteins (Gi/o).[7][8] Agonist binding initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.[9]

Visualizing Cannabinoid Receptor Signaling

The activation of cannabinoid receptors by an agonist like 5-Fluoro CUMYL-PICA triggers a cascade of intracellular events. The following diagram illustrates the canonical signaling pathway.

Caption: Canonical Gi/o-coupled signaling pathway for CB1/CB2 receptors.

Quantitative Analysis of 5-Fluoro CUMYL-PICA Receptor Interaction

The interaction of a ligand with its receptor is defined by two key parameters: binding affinity (how tightly it binds) and functional activity (the biological response it elicits). For 5-Fluoro CUMYL-PICA, these have been determined through rigorous in vitro assays.

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Ki) | CB1 | 2.95–174 nM | Radioligand Competition | [10] |

| Functional Potency (EC50) | CB1 | 0.43–4.7 nM | Functional Assay | [10] |

Ki (Inhibition Constant): The concentration of the competing ligand (5-Fluoro CUMYL-PICA) that displaces 50% of a specific radioligand from the receptor. A lower Ki value indicates a higher binding affinity.

EC50 (Half-maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal possible effect. A lower EC50 value indicates greater potency.

It is noteworthy that studies have indicated that cumyl derivatives, including 5-Fluoro-CUMYL-PICA, may be less potent than other synthetic cannabinoids and even THC in certain functional assays like the [³⁵S]GTPγS binding assay.[2] This highlights the importance of a multi-assay approach for a comprehensive pharmacological profile. The rank order of potency for related compounds has been reported as 5F-CUMYL-PINACA > 5F-CUMYL-PICA > 5F-CUMYL-P7AICA.[10]

Methodologies for Determining Receptor Binding and Function

To ensure scientific integrity, the protocols for characterizing the binding and function of 5-Fluoro CUMYL-PICA must be robust and self-validating. Below are detailed, step-by-step methodologies for key in vitro assays.

Experimental Workflow Overview

Caption: Workflow for determining CB1/CB2 binding affinity and functional activity.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of 5-Fluoro CUMYL-PICA by measuring its ability to compete with a radiolabeled ligand for binding to CB1 or CB2 receptors.[11][12]

Materials:

-

Cell membranes from a cell line stably expressing human CB1 or CB2 receptors (e.g., CHO-K1, HEK-293).[6]

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Test compound: 5-Fluoro CUMYL-PICA, dissolved in DMSO and serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[5]

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[5]

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

96-well microplates and glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction through differential centrifugation. Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[6]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, cell membranes (typically 10-20 µg protein), and [³H]CP-55,940 (at a concentration near its Kd, e.g., 1.5 nM).[6]

-

Non-specific Binding: Assay buffer, cell membranes, [³H]CP-55,940, and a saturating concentration of the non-labeled control ligand.

-

Competitive Binding: Assay buffer, cell membranes, [³H]CP-55,940, and varying concentrations of 5-Fluoro CUMYL-PICA.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of 5-Fluoro CUMYL-PICA.

-

Determine the IC₅₀ (the concentration of 5-Fluoro CUMYL-PICA that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors, providing a measure of agonist efficacy and potency.[13][14]

Materials:

-

Cell membranes expressing CB1 or CB2 receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Test compound: 5-Fluoro CUMYL-PICA, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[15]

-

GDP (Guanosine diphosphate).

-

Non-specific binding control: A high concentration of unlabeled GTPγS.

Protocol:

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Basal Binding: Assay buffer, cell membranes, GDP (typically 10-30 µM), and [³⁵S]GTPγS (typically 0.1-0.5 nM).[13]

-

Non-specific Binding: Assay buffer, cell membranes, GDP, [³⁵S]GTPγS, and a high concentration of unlabeled GTPγS.

-

Stimulated Binding: Assay buffer, cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of 5-Fluoro CUMYL-PICA.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration and Quantification: Terminate the reaction and quantify bound [³⁵S]GTPγS using the same filtration and scintillation counting method described for the radioligand binding assay.

-

Data Analysis:

-

Plot the specific [³⁵S]GTPγS binding (stimulated minus non-specific) against the logarithm of the agonist concentration.

-

Determine the EC₅₀ value (potency) and the Emax (maximal effect, efficacy) from the dose-response curve. The Emax is often expressed as a percentage of the response produced by a standard full agonist like CP-55,940.

-

cAMP Accumulation Assay

This is another functional assay that measures the downstream effect of Gi/o-coupled receptor activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.[16][17]

Materials:

-

Whole cells expressing CB1 or CB2 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: 5-Fluoro CUMYL-PICA, serially diluted.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Protocol:

-

Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of 5-Fluoro CUMYL-PICA.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

-

Determine the EC₅₀ value for the inhibition of cAMP accumulation.

-

Conclusion and Future Directions

The comprehensive characterization of 5-Fluoro CUMYL-PICA's interaction with CB1 and CB2 receptors is a critical endeavor. The methodologies outlined in this guide, from radioligand binding assays to functional assessments of G-protein activation and downstream signaling, provide a robust framework for determining its affinity, potency, and efficacy. The data indicates that 5-Fluoro CUMYL-PICA is a potent agonist at the CB1 receptor, consistent with its classification as a psychoactive substance.

However, the observation that it may be less potent in some functional assays compared to other SCRAs underscores the complexity of cannabinoid pharmacology. Future research should focus on exploring potential biased agonism, where a ligand can preferentially activate certain signaling pathways over others, and on characterizing the in vivo effects and metabolic profile of 5-Fluoro CUMYL-PICA to fully understand its potential impact on human health.

References

-

Howlett, A. C., & Shim, J. (n.d.). Cannabinoid Receptors and Signal Transduction. Madame Curie Bioscience Database. Retrieved from [Link]

-

Howlett, A. C. (2002). Cannabinoid receptor signaling. PubMed. Retrieved from [Link]

-

Castillo-Arellano, J., et al. (2017). Spicing Up Pharmacology: A Review of Synthetic Cannabinoids From Structure to Adverse Events. PubMed. Retrieved from [Link]

-

Tai, S., & Fantegrossi, W. E. (2015). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. PMC. Retrieved from [Link]

-

Hutter, M., et al. (2018). 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. PMC. Retrieved from [Link]

-

Silva, J. P., et al. (2023). Synthetic Cannabinoids: A Pharmacological and Toxicological Overview. ResearchGate. Retrieved from [Link]

-

Wiley, J. L., & Marusich, J. A. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. SpringerLink. Retrieved from [Link]

-

Al-Zoubi, M., et al. (2021). Endocannabinoid signaling pathways: beyond CB1R and CB2R. PMC. Retrieved from [Link]

-

Morales, P., & Reggio, P. H. (2017). Signal transduction of the CB1 cannabinoid receptor. Journal of Molecular Endocrinology. Retrieved from [Link]

-

MDPI. (2023). Endocannabinoid Signaling Pathways. Encyclopedia.pub. Retrieved from [Link]

-

Maccarrone, M. (Ed.). (2016). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. PubMed. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Assay of CB1 Receptor Binding. Retrieved from [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

-

Banister, S. D., et al. (2018). Synthesis and pharmacology of synthetic cannabinoid 5F-CUMYL-P7AICA, a scaffold hopping analogue of 5F-CUMYL-PICA and 5F-CUMYL-PINACA. ResearchGate. Retrieved from [Link]

-

Sittampalam, G. S., et al. (Eds.). (2012). GTPγS Binding Assays. Assay Guidance Manual. Retrieved from [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

-

Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. Retrieved from [Link]

-

Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. RTI International. Retrieved from [Link]

-

Marshall University. (n.d.). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). 5F-CUMYL-PINACA. Retrieved from [Link]

-

Peruch, M., et al. (2022). Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid, in the Herbal Material Used for Recreational. ArTS. Retrieved from [Link]

-

Kim, J., et al. (2016). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. PMC. Retrieved from [Link]

-

K2 Mojo. (n.d.). Buy CUMYL-5F-PICA online. Retrieved from [Link]

-

University of Mississippi. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. marshall.edu [marshall.edu]

- 4. k2mojo.com [k2mojo.com]

- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. 5F-CUMYL-PINACA [medbox.iiab.me]

- 8. 5F-CUMYL-PINACA - Wikipedia [en.wikipedia.org]

- 9. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 17. resources.revvity.com [resources.revvity.com]

Pharmacodynamics of 5-Fluoro CUMYL-PICA in vitro

An In-Depth Technical Guide to the In Vitro Pharmacodynamics of 5-Fluoro-CUMYL-PICA

Introduction

5-Fluoro-CUMYL-PICA (5F-CUMYL-PICA) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework and is structurally related to other cumyl-carboxamide compounds.[1][2][3] As with many novel psychoactive substances (NPS), a thorough understanding of its interaction with biological targets is critical for predicting its pharmacological effects and potential toxicity. This guide provides a detailed examination of the in vitro pharmacodynamics of 5F-CUMYL-PICA, focusing on its binding and functional activity at the primary molecular targets for cannabinoids: the type 1 (CB1) and type 2 (CB2) cannabinoid receptors.

The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues.[4] Many SCRAs, including 5F-CUMYL-PICA, act as potent, high-efficacy agonists at the CB1 receptor, which is believed to contribute to their often severe adverse health effects compared to the partial agonism of Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[5][6] This document will detail the core experimental assays used to characterize these interactions, explain the scientific rationale behind these methods, and present the available data for 5F-CUMYL-PICA.

Section 1: Receptor Binding Characteristics

The initial step in characterizing a ligand's activity is to determine its affinity for the receptor target. This is a measure of how tightly the compound binds to the receptor. For cannabinoid receptors, this is typically accomplished through competitive radioligand binding assays.

Scientific Rationale: Competitive Radioligand Binding

This technique quantifies the affinity of an unlabeled test compound (5F-CUMYL-PICA) by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]CP55,940) from its binding site.[7] The assay is performed using cell membranes prepared from cell lines engineered to express high levels of human CB1 or CB2 receptors.[8] By incubating a fixed concentration of the radioligand and receptor-containing membranes with increasing concentrations of the test compound, a competition curve is generated. From this curve, the concentration of the test compound that displaces 50% of the radioligand (the IC50 value) can be determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[7] A lower Ki value signifies a higher binding affinity.

Experimental Protocol: Radioligand Competition Binding Assay

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL Bovine Serum Albumin (BSA), pH 7.4.

-

Radioligand: [³H]CP55,940, a high-affinity cannabinoid agonist, diluted in assay buffer to a final concentration near its dissociation constant (Kd), typically ~1.5 nM.[7][9]

-

Test Compound: 5F-CUMYL-PICA, serially diluted in assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).

-

Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors are prepared and protein concentration is determined via a BCA assay. Membranes are diluted in assay buffer to a final concentration of ~10 µ g/well .[7]

-

Non-specific Binding Control: A high concentration of a known cannabinoid agonist (e.g., 10 µM WIN55,212-2) is used to determine the amount of radioligand binding to non-receptor components.

-

-

Assay Procedure:

-

In a 96-well plate, combine the assay buffer, cell membranes, serially diluted 5F-CUMYL-PICA (or control), and [³H]CP55,940.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

-

Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly three times with ice-cold wash buffer (50 mM Tris-HCl, 0.05% BSA) to remove any remaining unbound radioligand.

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well and quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of 5F-CUMYL-PICA.

-

Fit the data using a non-linear regression model (e.g., 'log(inhibitor) vs. response -- variable slope') in software like GraphPad Prism to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization: Radioligand Binding Assay Workflow

Caption: The G-protein activation cycle and the role of [³⁵S]GTPγS.

cAMP Accumulation Assay

Scientific Rationale: Since CB1 receptors couple to Gi proteins, their activation inhibits the enzyme adenylyl cyclase, which is responsible for converting ATP to cyclic AMP (cAMP). [10]To measure this inhibition, the cell's adenylyl cyclase is first stimulated with an agent like forskolin. [11]In the presence of a CB1 agonist, this forskolin-stimulated cAMP production is reduced. The magnitude of this reduction is proportional to the functional activity of the agonist. This assay provides a robust measure of agonist potency and efficacy at a key downstream signaling node.

Experimental Protocol:

-

Cell Culture: Use whole cells (e.g., CHO or AtT-20) stably expressing the human CB1 receptor. [5][12]2. Reagent Preparation:

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Forskolin: Diluted in stimulation buffer to a final concentration that produces a sub-maximal cAMP response (e.g., 1-5 µM).

-

Test Compound: 5F-CUMYL-PICA, serially diluted.

-

-

Assay Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with serially diluted 5F-CUMYL-PICA for 15-20 minutes.

-

Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

-

Incubate for a further 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on competitive ELISA, HTRF, or BRET technology.

-

-

Data Analysis:

-

Data are normalized to the response produced by forskolin alone (100%) and the basal level (0%).

-

Plot the percent inhibition of forskolin-stimulated cAMP against the log concentration of 5F-CUMYL-PICA.

-

Fit the data using a non-linear regression model to determine the EC50 and Emax (maximal inhibition).

-

Visualization: CB1-Mediated cAMP Signaling Pathway

Caption: Inhibition of adenylyl cyclase via the CB1-Gi pathway.

Data Summary: 5F-CUMYL-PICA G-Protein Functional Activity

| Compound | Assay | Receptor | Potency (EC50, nM) | Efficacy (%Emax vs CP55,940) | Source |

| 5F-CUMYL-PICA | Membrane Potential | Human CB1 | 0.43 - 12.3 | Potent & Efficacious Agonist | [13] |

| Membrane Potential | Human CB2 | 11.3 - 122 | Potent & Efficacious Agonist | [13] | |

| [³⁵S]GTPγS | Human CB1 | 48.6 | 134% | [14] | |

| [³⁵S]GTPγS | Human CB2 | 68.6 | 77% | [14] | |

| cAMP Inhibition | Human CB1 | 14.8 | 110% | [14] | |

| Δ⁹-THC (for comparison) | [³⁵S]GTPγS | Human CB1 | 46.1 | 46% (Partial Agonist) | [14] |

| cAMP Inhibition | Human CB1 | 118 | 72% (Partial Agonist) | [14] |

Note: The membrane potential assay is another functional readout that reflects G-protein-mediated ion channel modulation.

These results consistently demonstrate that 5F-CUMYL-PICA is a potent and, crucially, a full or even supra-maximal agonist at the human CB1 receptor, exhibiting significantly greater efficacy than the partial agonist Δ⁹-THC. [14]This high efficacy is a hallmark of many SCRAs and is thought to be a primary driver of their increased toxicity. [5]

Section 3: Functional Activity via β-Arrestin Pathway

In addition to G-protein signaling, GPCRs can signal through the recruitment of proteins called β-arrestins. [15]Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This process is critical for receptor desensitization (turning off G-protein signaling) and internalization, but it can also initiate G-protein-independent signaling cascades. [16]Ligands that preferentially activate one pathway over the other (e.g., G-protein vs. β-arrestin) are known as "biased agonists." Characterizing the β-arrestin recruitment profile of 5F-CUMYL-PICA is therefore important for a complete understanding of its cellular effects.

Scientific Rationale: β-Arrestin Recruitment Assays

Modern β-arrestin assays often use protein-fragment complementation techniques like Promega's NanoBiT® system. [17]In this setup, the CB1 receptor is fused to one subunit of a luciferase enzyme (e.g., LgBiT), and β-arrestin is fused to the complementary subunit (e.g., SmBiT). [18]In the basal state, the subunits are separate and inactive. Upon agonist-induced receptor activation and β-arrestin recruitment, the two subunits are brought into close proximity, reconstituting a functional luciferase enzyme that generates a measurable luminescent signal in the presence of its substrate. [18][19]

Experimental Protocol: NanoBiT® β-Arrestin Recruitment Assay

-

Cell Culture: Use HEK293 cells co-expressing the CB1-LgBiT fusion protein and the SmBiT-β-arrestin2 fusion protein.

-

Assay Procedure:

-

Plate cells in a white, opaque 96-well plate suitable for luminescence measurements.

-

Prepare serial dilutions of 5F-CUMYL-PICA.

-

Add the Nano-Glo® Live Cell Reagent (containing the furimazine substrate) to the cells and incubate according to the manufacturer's protocol.

-

Add the diluted 5F-CUMYL-PICA to the wells.

-

Read luminescence immediately and kinetically over a time course (e.g., 60-90 minutes) using a plate-based luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the log concentration of 5F-CUMYL-PICA.

-

Fit the data using a non-linear regression model to determine the EC50 and Emax for β-arrestin recruitment.

-

Visualization: β-Arrestin Recruitment Assay Principle

Caption: Principle of a split-luciferase β-arrestin recruitment assay.

While specific β-arrestin recruitment data for 5F-CUMYL-PICA is not as widely published as G-protein data, studies on other SCRAs have demonstrated that this pathway is highly relevant, and characterizing it is crucial for assessing potential biased agonism. [16]

Section 4: Synthesis and Interpretation of Pharmacodynamic Data

The collective in vitro data paints a clear picture of 5F-CUMYL-PICA as a highly potent and efficacious agonist at cannabinoid receptors.

-

High Affinity: It binds tightly to both CB1 and CB2 receptors, with Ki values in the low nanomolar range, suggesting it will effectively occupy these receptors at low concentrations. [14][20]* High Potency: It activates receptor signaling at low nanomolar concentrations, as shown by EC50 values in GTPγS, cAMP, and membrane potential assays. [14][13]* High Efficacy: Critically, unlike the partial agonist Δ⁹-THC, 5F-CUMYL-PICA acts as a full or super-agonist at the CB1 receptor in G-protein activation pathways. [14]This ability to stimulate the receptor system to a greater maximal level than the endogenous cannabinoids (or Δ⁹-THC) is a key pharmacological feature that likely underlies the severe toxicity, including cardiovascular events, seizures, and death, associated with SCRAs. [5][21] The addition of the fluorine atom to the pentyl tail, distinguishing it from CUMYL-PICA, appears to slightly enhance its affinity for the CB2 receptor while maintaining similar high affinity for the CB1 receptor. [14][20]This demonstrates how minor structural modifications can fine-tune the pharmacological profile of these compounds. [21]

Conclusion

The in vitro pharmacodynamic profile of 5F-CUMYL-PICA is characterized by high-affinity binding and high-potency, high-efficacy agonism at the CB1 and CB2 cannabinoid receptors. A multi-assay approach, including radioligand binding, G-protein functional assays ([³⁵S]GTPγS and cAMP), and β-arrestin recruitment studies, is essential for a comprehensive characterization. The data clearly establish that 5F-CUMYL-PICA is substantially more efficacious than Δ⁹-THC at activating the CB1 receptor, a property strongly linked to the significant public health risks posed by this class of synthetic cannabinoids. This guide provides the foundational methods and interpretive framework for researchers and drug development professionals to assess the activity of 5F-CUMYL-PICA and other novel psychoactive substances.

References

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Functional Assays of Synthetic Cannabinoid Receptor Agonists. BenchChem.

- Promega Corporation. (n.d.). Catch Me If You Can! Detecting Untraceable Synthetic Drugs Using NanoBiT beta-Arrestin Recruitment Assays Case Study #GE848. Promega Corporation.

- Wiley, J. L., et al. (2021). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PMC.

- Scott-Dennis, C., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology.

- Glass, M., et al. (2020). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. British Journal of Pharmacology.

- Navarro, G., et al. (2018). Radioligand binding assays to CB1R and CB2R. ResearchGate.

- Timmerman, J., et al. (2024). Set-up of the cell-based CB1 β-arrestin 2 (βarr2) recruitment assay. ResearchGate.

- Ashpole, N. M. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove, University of Mississippi.

- Abidi, A. H., et al. (2012). Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay. PMC.

- Cannaert, A., et al. (2024). Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. ResearchGate.

- McGregor, I. S., et al. (2020). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. PubMed.

- Felder, C. C., & Glass, M. (2006). Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells. Springer Nature Experiments.

- Cannaert, A., et al. (2019). Assessment of Biased Agonism among Distinct Synthetic Cannabinoid Receptor Agonist Scaffolds. ACS Pharmacology & Translational Science.

- Asada, H., et al. (2021). Subtle Structural Modification of a Synthetic Cannabinoid Receptor Agonist Drastically Increases its Efficacy at the CB1 Receptor. PubMed Central.

- Maccarrone, M., & Finazzi-Agrò, A. (2023). Assay of CB1 Receptor Binding. ResearchGate.

- Eurofins. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery.

- FDA Global Substance Registration System. (n.d.). 5-FLUORO-CUMYL-PICA. GSRS.

- Bouma, J., et al. (2023). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Springer Link.

- Bouma, J., et al. (2023). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Semantic Scholar.

- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. PubMed.

- UNODC. (n.d.). Substance Details CUMYL-5F-PICA. UNODC Early Warning Advisory.

- Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. ResearchGate.

- Cayman Chemical. (n.d.). 5-fluoro CUMYL-PICA (CAS 1400742-18-8). Cayman Chemical.

- Marcu, J. P., et al. (2016). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. PubMed Central.

- Hess, C., et al. (2018). 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA. PMC.

- Nunnery, J. (2016). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University.

- Banister, S. D., et al. (2017). Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues. PubMed.

- National Center for Biotechnology Information. (n.d.). 5-Fluoro CUMYL-PICA. PubChem.

-

Ross, R. A. (2016). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. PubMed. Retrieved from [Link]

- Laprairie, R. B., et al. (2016). Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action. PubMed Central.

- Kevin, R. C., et al. (2019). Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA, a scaffold-hopping analog of synthetic cannabinoid receptor agonists 5F-CUMYL-PICA and 5F-CUMYL-PINACA. PubMed.

- Mogler, L., et al. (2019). Structures of cumyl-PINACA, cumyl-PICA, cumyl-5F-PINACA, cumyl-5F-PICA and the analogue SCRAs used in this study. ResearchGate.

- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. PubMed Central.

- Cairns, E. A., et al. (2020). Exploring Stereochemical and Conformational Requirements at Cannabinoid Receptors for Synthetic Cannabinoids Related to SDB-006, 5F-SDB-006, CUMYL-PICA, and 5F-CUMYL-PICA. PubMed.

- Wiley, J. L., et al. (2021). Exploring stereochemical and conformational requirements at cannabinoid receptors for synthetic cannabinoids related to SDB-006, 5F-SDB-006, CUMYL-PICA, and 5F-CUMYL-PICA. ResearchGate.

- Showalter, V. M., & Prather, P. L. (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Springer Nature Experiments.

- Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. RTI International.

- Gamage, T. F., et al. (2021). Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats. PMC.

- Scott-Dennis, C., et al. (2023). Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors. Semantic Scholar.

- Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray.

- Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central.

- Kevin, R., et al. (2017). Pharmacokinetics and pharmacodynamics of the synthetic cannabinoid, 5F-MDMB-PICA, in male rats. Semantic Scholar.

- El-Karim, I. A., et al. (2020). Synthesized target compounds and human CB1 receptor binding affinities for derivatives 3-10. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA, a scaffold- hopping analog of synthetic cannabinoid receptor agonists 5F-CUMYL-PICA and 5F-CUMYL-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. egrove.olemiss.edu [egrove.olemiss.edu]

- 8. researchgate.net [researchgate.net]

- 9. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. promega.com [promega.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Exploring Stereochemical and Conformational Requirements at Cannabinoid Receptors for Synthetic Cannabinoids Related to SDB-006, 5F-SDB-006, CUMYL-PICA, and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cannabimimetic Profile of 5-Fluoro CUMYL-PICA: An In-Depth Technical Guide

Executive Summary: 5-Fluoro CUMYL-PICA (5F-CUMYL-PICA) is a potent synthetic cannabinoid receptor agonist (SCRA) of the cumyl-carboxamide class. As a compound frequently encountered in forensic casework, a thorough understanding of its in vivo effects is critical for researchers, toxicologists, and drug development professionals. This guide synthesizes the current scientific literature to provide a detailed overview of the molecular pharmacology, pharmacokinetics, and hallmark cannabimimetic effects of 5F-CUMYL-PICA in established animal models. The data confirm that 5F-CUMYL-PICA acts as a potent and efficacious agonist at the cannabinoid type 1 (CB1) receptor, leading to classic THC-like effects, including hypothermia, locomotor depression, and full substitution in drug discrimination paradigms. This document details the experimental protocols used to elicit these findings, providing a technical framework for future research and evaluation of novel psychoactive substances.

Introduction: The Rise of Cumyl-Carboxamide Cannabinoids

Synthetic cannabinoids represent the largest and most structurally diverse class of new psychoactive substances (NPS).[1] These compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by targeting the endogenous cannabinoid system. Illicit manufacturers continually alter chemical structures to evade legal control, often resulting in compounds with unpredictable and dangerously high potency and efficacy compared to THC.[2]

Within this evolving landscape, the cumyl-carboxamide scaffold has emerged as a prominent structural class. 5F-CUMYL-PICA, or 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide, is an analog of CUMYL-PICA distinguished by the addition of a fluorine atom to the terminus of the pentyl chain.[3] This modification is a common strategy in SCRA design, often intended to enhance binding affinity and metabolic stability. This guide provides a comprehensive analysis of the in vivo pharmacology of 5F-CUMYL-PICA, grounded in peer-reviewed experimental data.

Molecular Pharmacology and Mechanism of Action

The cannabimimetic effects of 5F-CUMYL-PICA are mediated primarily through its interaction with the cannabinoid type 1 (CB1) receptor, which is densely expressed in the central nervous system. Like other SCRAs, it functions as a potent agonist at this receptor.

Cannabinoid Receptor (CB1/CB2) Binding and Activation

In vitro studies have consistently demonstrated that 5F-CUMYL-PICA is a potent and efficacious agonist at human CB1 and CB2 receptors.[1] Functional assays show that it activates the CB1 receptor with a significantly higher efficacy than the partial agonism of THC.[2] This high efficacy is a defining characteristic of many SCRAs and is believed to contribute to their severe adverse effect profile. One study reported that while its CB1 binding affinity was lower than its indazole analog (5F-CUMYL-PINACA), it was still a highly potent agonist in functional assays.[4]

Downstream Signaling Pathways

Activation of the CB1 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Additionally, CB1 activation modulates ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels, which collectively lead to a reduction in neuronal excitability and neurotransmitter release.

Figure 1: Simplified CB1 receptor signaling pathway activated by 5F-CUMYL-PICA.

Summary of Pharmacological Data

The following table summarizes the in vitro pharmacological profile of 5F-CUMYL-PICA at human cannabinoid receptors.

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Ki) | hCB1 | 10.3 nM | Radioligand Competition | [4] |

| hCB2 | 40.5 nM | Radioligand Competition | [4] | |

| Functional Potency (EC50) | hCB1 | 1.1 nM | Membrane Potential | [1][4] |

| hCB2 | 11.3 nM | Membrane Potential | [1] |

In Vivo Cannabimimetic Effects

The gold standard for characterizing the THC-like effects of a novel SCRA involves a battery of behavioral and physiological assays in animal models, typically rodents. This approach, often called the "cannabinoid tetrad" (hypothermia, analgesia, catalepsy, and locomotor suppression), along with drug discrimination studies, provides a robust and predictive assessment of a compound's cannabimimetic activity.

Rationale for Core Assays

The selection of in vivo assays is based on their high predictive validity for cannabinoid effects in humans.

-

Hypothermia: CB1 receptor activation in the hypothalamus disrupts thermoregulation, leading to a characteristic, dose-dependent drop in core body temperature. This is a reliable and easily quantifiable physiological marker of CB1 agonism.[5]

-

Locomotor Activity: Cannabinoids typically produce depressant effects on spontaneous movement at higher doses. The open-field test quantifies this effect, providing insight into the sedative properties of the compound.

-

Drug Discrimination: This behavioral paradigm is considered the most accurate animal model for predicting the subjective effects ("high") of drugs in humans.[6] Animals are trained to recognize the internal state produced by a known drug (e.g., THC) and respond accordingly to receive a reward. A test compound that "fully substitutes" for the training drug is predicted to produce similar subjective effects in humans.[2]

Hypothermia

Studies in rats have confirmed that 5F-CUMYL-PICA is a potent inducer of hypothermia. Administration of the compound at doses of 1-3 mg/kg (intraperitoneal) produced significant and moderate decreases in core body temperature.[1][5][7] Crucially, this hypothermic effect was reversed by pretreatment with a CB1 receptor antagonist but not a CB2 antagonist, confirming that the effect is mediated by the CB1 receptor.[1]

Figure 2: Standard experimental workflow for assessing drug-induced hypothermia.

-

Animal Model: Adult male Sprague-Dawley rats or ICR mice.[1][6]

-

Acclimation: Animals are habituated to the testing room for at least 30 minutes before the experiment begins.

-

Baseline Measurement: A baseline core body temperature is recorded by inserting a lubricated, flexible rectal thermometer to a consistent depth (e.g., 2 cm for mice).

-

Drug Preparation & Administration: 5F-CUMYL-PICA is dissolved in a vehicle solution (e.g., ethanol:Cremophor EL:saline in a 1:1:18 ratio). The drug or vehicle is administered via intraperitoneal (i.p.) injection.

-

Post-Injection Monitoring: Rectal temperature is measured at regular intervals (e.g., 30, 60, 90, 120 minutes) after injection.

-

Data Analysis: The change in temperature from baseline (ΔT) is calculated for each time point. Statistical analysis (e.g., two-way ANOVA) is used to compare the effects of different doses against the vehicle control group.

Locomotor Activity

While direct studies on the locomotor effects of 5F-CUMYL-PICA are not prevalent in the searched literature, extensive data exists for the structurally and pharmacologically similar analog, 5F-CUMYL-P7AICA.[8] This compound produced a dose-dependent depression of locomotor activity in mice, a classic cannabimimetic effect.[8] The effective dose for 50% depression of activity (ED₅₀) was found to be 0.45 mg/kg, with effects lasting approximately 60 minutes at a dose of 0.5 mg/kg.[8] Given the shared cumyl-carboxamide scaffold and potent CB1 agonism, it is scientifically justified to predict that 5F-CUMYL-PICA would produce a similar profile of locomotor suppression.

Figure 3: General workflow for assessing locomotor activity in an open-field arena.

-

Animal Model: Adult male Swiss-Webster mice.[8]

-

Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with a grid of infrared photobeams to automatically track movement.

-

Drug Preparation & Administration: The test compound is prepared in a suitable vehicle and administered via i.p. injection.

-

Testing Procedure: Immediately following injection, the animal is placed in the center of the open-field arena. Locomotor activity (typically measured as total distance traveled or the number of photobeam breaks) is recorded continuously by a computer system for a predetermined session length (e.g., 60 minutes).

-

Data Analysis: The data is typically analyzed in time bins (e.g., 5-minute blocks) to assess both the magnitude and time course of the drug's effect. The total activity over the session is compared across dose groups to determine a dose-response curve and calculate an ED₅₀ value.

Drug Discrimination

In a mouse drug discrimination study, 5F-CUMYL-PICA was found to fully substitute for THC.[2] This indicates that the compound produces interoceptive (subjective) effects that are qualitatively similar to those of THC.[2] This result is highly significant as it strongly suggests that 5F-CUMYL-PICA possesses a similar potential for abuse as cannabis and other abused synthetic cannabinoids.[6]

Figure 4: Workflow for a two-lever drug discrimination study.

-

Animal Model: Adult male and female C57BL/6 mice or Sprague-Dawley rats.[6][8]

-

Apparatus: A standard operant conditioning chamber equipped with two response levers and a mechanism for delivering a reinforcer (e.g., a food pellet or sweetened liquid).

-

Training Phase: Animals are trained to discriminate between an injection of THC (e.g., 3 mg/kg, i.p.) and a vehicle injection. On days they receive THC, only presses on the "drug-appropriate" lever are reinforced. On days they receive vehicle, only presses on the "vehicle-appropriate" lever are reinforced. Training continues until animals reliably respond on the correct lever (>80% accuracy).

-

Substitution Testing Phase: Once trained, animals are given an injection of a test dose of 5F-CUMYL-PICA. During these test sessions, presses on either lever are recorded but not reinforced.

-

Data Analysis: The primary dependent measure is the percentage of responses made on the drug-appropriate lever. Full substitution is typically defined as >80% of responses on the drug-appropriate lever, indicating the test drug produces a subjective state similar to THC.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of 5F-CUMYL-PICA is essential for interpreting its duration of action and for forensic analysis.

Absorption, Distribution, and Half-Life

While in vitro studies using human and rat liver microsomes suggest that 5F-CUMYL-PICA should be rapidly cleared, in vivo data tells a different story.[5][7] In rats, the parent compound remains detectable in plasma up to 24 hours after administration.[5][7] This discrepancy points to a key characteristic of many lipophilic SCRAs: sequestration into adipose (fat) tissue. This creates a reservoir from which the drug can slowly be released back into circulation, prolonging its effects and detection window.[5][7] The plasma half-life for 5F-CUMYL-PICA in rats following intraperitoneal administration has been reported to be between 7 and 12 hours.[9]

Metabolic Pathways

5F-CUMYL-PICA is extensively metabolized before excretion. The primary metabolic routes involve:

-

Phase I Metabolism: Oxidative transformations, such as hydroxylation on the cumyl moiety or the indole ring, and N-dealkylation of the fluoropentyl chain.[5][7]

-

Phase II Metabolism: Glucuronide conjugation of the Phase I metabolites to increase their water solubility for excretion.[5][7]

An important forensic consideration is that hydrolytic defluorination of the N-pentyl chain followed by oxidation can produce metabolites that are identical to those of the non-fluorinated parent compound, CUMYL-PICA.[5] Therefore, detection of specific, non-overlapping metabolites is crucial to definitively identify 5F-CUMYL-PICA exposure.

Conclusion and Future Directions

The available evidence robustly demonstrates that 5F-CUMYL-PICA exhibits a classic cannabimimetic profile driven by its potent agonism at the CB1 receptor. In vivo studies confirm that it produces hallmark cannabinoid effects, including hypothermia and full substitution for the subjective effects of THC, with an expected profile of locomotor suppression. Its pharmacokinetic properties, characterized by a longer-than-expected in vivo duration due to tissue sequestration, contribute to its prolonged action.

For drug development professionals, the cumyl-carboxamide scaffold represents a class of highly potent CB1 agonists. For researchers and forensic scientists, this guide provides a consolidated overview of the expected physiological and behavioral effects of 5F-CUMYL-PICA, along with the validated methodologies used for their assessment. Future research should focus on direct, head-to-head comparisons of locomotor effects with other cumyl analogs and further explore the toxicology and potential for long-term adverse effects associated with this potent class of synthetic cannabinoids.

References

-

Gamage, T. F., Farquhar, C. E., Lefever, T. W., Marusich, J. A., Kevin, R. C., McGregor, I. S., Wiley, J. L., & Thomas, B. F. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics, 365(2), 437–446. [Link]

-

Gatch, M. B., & Forster, M. J. (2021). Behavioral Pharmacology of Five Novel Synthetic Cannabinoids. Journal of Pharmacology and Experimental Therapeutics, 376(1), 1-8. [Link]

-

Longworth, M., Banister, S. D., Boyd, R., Kevin, R. C., Connor, M., McGregor, I. S., & Kassiou, M. (2017). Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues. ACS Chemical Neuroscience, 8(10), 2159–2167. [Link]

-

Al-Jumaiah, A., Al-Asmari, A., & Al-Ahmary, K. (2024). Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats. Medical Science, 28, e33ms338. [Link]

-

Banister, S. D., Adams, A., Kevin, R. C., Macdonald, C., Glass, M., Boyd, R., Connor, M., McGregor, I. S., & Kassiou, M. (2019). Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA, a scaffold-hopping analog of synthetic cannabinoid receptor agonists 5F-CUMYL-PICA and 5F-CUMYL-PINACA. Drug Testing and Analysis, 11(2), 279–291. [Link]

-

Kevin, R. C., Lefever, T. W., Snyder, R. W., Patel, M., English, J. A., Banister, S. D., Kassiou, M., McGregor, I. S., Thomas, B. F., & Wiley, J. L. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology, 35(2), 303–316. [Link]

-

Gamage, T. F., Farquhar, C. E., Lefever, T. W., et al. (2021). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology, 195, 108569. [Link]

-

Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology. Available at: [Link]

-

Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Gamage, T. F., et al. (2021). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology. [Link]

-

Banister, S. D., et al. (2018). Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA, a scaffold-hopping analog of synthetic cannabinoid receptor agonists 5F-CUMYL-PICA and 5F-CUMYL-PINACA. Drug Testing and Analysis. [Link]

-

Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology. [Link]

-

Longworth, M., et al. (2017). Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues. ACS Chemical Neuroscience. [Link]

Sources

- 1. Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA, a scaffold- hopping analog of synthetic cannabinoid receptor agonists 5F-CUMYL-PICA and 5F-CUMYL-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Behavioral Pharmacology of Five Novel Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro CUMYL-PICA chemical structure and formula

An In-Depth Technical Guide to 5-Fluoro CUMYL-PICA (SGT-67)

Introduction

5-Fluoro CUMYL-PICA, also known by its synonym SGT-67, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide class.[1] As an analog of CUMYL-PICA, it is distinguished by the addition of a terminal fluorine atom on the N-pentyl chain.[1][2] This modification is a common strategy employed in the clandestine synthesis of designer drugs to alter potency and metabolic stability. This guide provides a comprehensive technical overview of 5-Fluoro CUMYL-PICA, designed for researchers, scientists, and drug development professionals. It will cover its chemical structure, physicochemical properties, synthesis, analytical methodologies, pharmacology, and legal status.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical identity and properties of 5-Fluoro CUMYL-PICA is fundamental for its synthesis, analytical detection, and pharmacological evaluation.

IUPAC Name: 1-(5-fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide[1] or 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide.[3]

Synonyms: SGT-67[1]

CAS Number: 1400742-18-8[1][3]

Chemical Structure

The molecular structure of 5-Fluoro CUMYL-PICA consists of an indole core substituted at the nitrogen position (N1) with a 5-fluoropentyl chain. The C3 position of the indole ring is linked via a carboxamide group to a cumyl moiety (1-methyl-1-phenylethyl).

Caption: 2D Chemical Structure of 5-Fluoro CUMYL-PICA.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 5-Fluoro CUMYL-PICA.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₇FN₂O | [1][3][4] |

| Molecular Weight | 366.5 g/mol | [1][3] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% (as analytical standard) | [1] |

| Solubility | DMF: 30 mg/ml, DMSO: 15 mg/ml, Ethanol: 1 mg/ml | [1] |

| UV λmax | 219, 247, 291 nm | [1] |

| InChI Key | ZJCYQNSYQBCKOD-UHFFFAOYSA-N | [1][4] |

Synthesis and Analytical Characterization

Synthetic Pathway Overview

The synthesis of 5-Fluoro CUMYL-PICA typically involves a convergent synthesis strategy. A key step is the amide coupling between the activated carboxylic acid of the indole core and cumylamine.[5] This approach allows for modular assembly, enabling the synthesis of various analogs.

Caption: Generalized synthetic workflow for 5-Fluoro CUMYL-PICA.

The rationale for this pathway lies in its efficiency and the commercial availability of the starting materials. The alkylation of the indole nitrogen is a standard procedure, and various amide coupling reagents (e.g., TBTU) can be employed to facilitate the formation of the final product in good yields.[5]

Analytical Methodologies

Due to its presence in complex biological matrices and forensic samples, robust analytical methods are required for the unambiguous identification and quantification of 5-Fluoro CUMYL-PICA.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of synthetic cannabinoids.[6][7] The compound is typically identified based on its retention time and the fragmentation pattern of its mass spectrum.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity, making it suitable for quantifying low concentrations of the parent compound and its metabolites in biological fluids like blood and urine.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the definitive structural elucidation of new synthetic cannabinoids, including 5-Fluoro CUMYL-PICA.[6]

Experimental Protocol: GC-MS/MS Quantification in Blood

The following is a representative protocol for the quantification of 5-Fluoro CUMYL-PICA in blood, based on established methodologies.[7][10]

Objective: To quantify 5-Fluoro CUMYL-PICA in a human blood sample.

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 1 mL of whole blood, add an internal standard.

-

Vortex and allow to equilibrate.

-

Perform protein precipitation by adding acetonitrile, then centrifuge.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS/MS analysis.

-

-

GC-MS/MS Analysis:

-

GC System: Agilent Gas Chromatograph or equivalent.

-

Column: HP-5MS capillary column or similar.

-

Injection Mode: Splitless.

-

Oven Program: Start at a suitable initial temperature, ramp up to a final temperature to ensure separation.

-

MS/MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for 5-Fluoro CUMYL-PICA and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using fortified blood samples with known concentrations of 5-Fluoro CUMYL-PICA.

-

Calculate the concentration in the unknown sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

-

The limit of detection (LOD) for such methods can be as low as 0.1 ng/mL, with a limit of quantification (LOQ) around 0.50 ng/mL.[7][10]

Pharmacology and Toxicology

Mechanism of Action

5-Fluoro CUMYL-PICA acts as a potent agonist at the cannabinoid type 1 (CB₁) and type 2 (CB₂) receptors.[11] Its psychoactive effects are primarily mediated through its action on CB₁ receptors in the central nervous system. The affinity and efficacy at these receptors are comparable to or greater than that of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Pharmacological Effects

In vivo studies in animal models have demonstrated that 5-Fluoro CUMYL-PICA induces cannabimimetic effects. A notable effect is a significant, dose-dependent reduction in core body temperature (hypothermia).[12] It also causes a reduction in heart rate (bradycardia).[11] These effects are consistent with the activation of CB₁ receptors.

Metabolism

The metabolism of 5-Fluoro CUMYL-PICA is extensive, primarily involving phase I oxidative transformations and subsequent phase II glucuronidation.[13][14] In vitro studies using human liver microsomes have shown rapid metabolic clearance.[13][14] However, in vivo studies suggest a more prolonged elimination, possibly due to sequestration in adipose tissue.[13][14]

Key metabolic pathways include:

-

Hydroxylation: Addition of hydroxyl groups to various positions on the molecule.

-

N-dealkylation: Removal of the 5-fluoropentyl chain.

-

Oxidative defluorination: Replacement of the fluorine atom with a hydroxyl group, which can then be further oxidized.[15]

Caption: Major metabolic pathways of 5-Fluoro CUMYL-PICA.

The identification of specific metabolites is crucial in forensic toxicology to confirm exposure, as the parent compound may be present at very low concentrations or be undetectable in biological samples.

Legal and Regulatory Status

Synthetic cannabinoids are regulated in many countries due to their high potential for abuse and adverse health effects. In the United States, many synthetic cannabinoids, including 5-Fluoro CUMYL-PICA and its analogs like 5F-CUMYL-PINACA, are classified as Schedule I controlled substances under the Controlled Substances Act.[16][17][18] This classification means they have a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision.[18]

Conclusion

5-Fluoro CUMYL-PICA is a potent synthetic cannabinoid with a well-defined chemical structure and a complex metabolic profile. Its synthesis is achievable through standard organic chemistry techniques, and its detection in forensic and clinical settings relies on sensitive analytical methods like GC-MS/MS and LC-MS/MS. The pharmacological effects are mediated by its agonist activity at cannabinoid receptors, leading to significant physiological changes. Due to its potential for abuse and adverse health effects, 5-Fluoro CUMYL-PICA is a controlled substance in many jurisdictions. This guide provides a foundational understanding for professionals engaged in the research, analysis, and regulation of new psychoactive substances.

References

-

5F-CUMYL-PINACA. Wikipedia. [Link]

-

5-FLUORO-CUMYL-PICA. GSRS. [Link]

-

5-Fluoro CUMYL-PICA. PubChem. [Link]

-

CUMYL-PICA and 5F-CUMYL-PICA Metabolism. PubMed. [Link]

-

5F-CUMYL-PICA. ChemBK. [Link]

-

5F-Cumyl-PINACA in 'e-liquids'. PMC. [Link]

-

In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. ResearchGate. [Link]

-

Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA. PubMed. [Link]

-

Substance Details CUMYL-5F-PICA. UNODC. [Link]

-

Metabolism studies of 4′Cl‐CUMYL‐PINACA, 4′F‐CUMYL‐5F‐PINACA and 4′F‐CUMYL‐5F‐PICA. ResearchGate. [Link]

-

5F-CUMYL-P7AICA. Wikipedia. [Link]

-

Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS). ACS Publications. [Link]

-

Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE. SpringerLink. [Link]

-

Synthesis of nine potential synthetic cannabinoid metabolites. Taylor & Francis Online. [Link]

-

Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS). PubMed. [Link]

-

Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid. ArTS. [Link]

-

Synthesis and pharmacology of synthetic cannabinoid 5F-CUMYL-P7AICA. ResearchGate. [Link]

-

Behavioral Pharmacology of Five Novel Synthetic Cannabinoids. PMC. [Link]

-

GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Taylor & Francis Online. [Link]

-

Substance Details CUMYL-5F-PINACA. UNODC. [Link]

-

Schedules of Controlled Substances: Placement in Schedule I. Federal Register. [Link]

-

GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. PMC. [Link]

-

Federal Register/Vol. 84, No. 73/Tuesday, April 16, 2019/Rules and Regulations. GovInfo. [Link]

-

Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid. PubMed. [Link]

-

Structures of cumyl‐PINACA, cumyl‐PICA, cumyl‐5F‐PINACA, cumyl‐5F‐PICA and the analogue SCRAs. ResearchGate. [Link]

-

Synthesis and in Vitro Cannabinoid Receptor 1 Activity. ACS Publications. [Link]

-

List of SGT cannabinoids. Grokipedia. [Link]

-

SGT-25, 1000 µg/mL, AN, 1 mL. ZeptoMetrix. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 5-fluoro CUMYL-PICA | 1400742-18-8 [chemicalbook.com]

- 3. 5-Fluoro CUMYL-PICA | C23H27FN2O | CID 117650397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and pharmacology of new psychoactive substance 5F-CUMYL-P7AICA, a scaffold- hopping analog of synthetic cannabinoid receptor agonists 5F-CUMYL-PICA and 5F-CUMYL-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. arts.units.it [arts.units.it]

- 9. Identification of 5F-Cumyl-PINACA, a Synthetic Cannabinoid, in the Herbal Material Used for Recreational Purposes in the Province of Trieste: Public Health Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5F-CUMYL-PINACA - Wikipedia [en.wikipedia.org]

- 17. Federal Register :: Schedules of Controlled Substances: Placement of 5F-EDMB-PINACA, 5F-MDMB-PICA, FUB-AKB48, 5F-CUMYL-PINACA, and FUB-144 in Schedule I [federalregister.gov]

- 18. govinfo.gov [govinfo.gov]

A Comprehensive Technical Guide to 5-Fluoro CUMYL-PICA (SGT-67)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro CUMYL-PICA, also known by the code SGT-67, is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest in forensic and pharmacological research. As a derivative of CUMYL-PICA with a terminal fluorine atom on the pentyl chain, it exhibits potent activity at the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of 5-Fluoro CUMYL-PICA, including its chemical identity, pharmacological profile, metabolic pathways, and analytical methodologies for its detection and quantification. The information presented herein is intended to serve as a valuable resource for professionals in drug development, forensic science, and cannabinoid research.

Chemical Identity and Physicochemical Properties

The unambiguous identification of novel psychoactive substances is paramount for accurate research and forensic analysis. This section details the chemical nomenclature and key physicochemical properties of 5-Fluoro CUMYL-PICA.

IUPAC Name and Synonyms

The formal International Union of Pure and Applied Chemistry (IUPAC) name for 5-Fluoro CUMYL-PICA is 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide .[1][2]

This compound is also known by several synonyms and codes:

Chemical Structure and Properties

The molecular structure of 5-Fluoro CUMYL-PICA is characterized by an indole core substituted at the nitrogen position with a 5-fluoropentyl chain and at the 3-position with a carboxamide group linked to a cumyl (2-phenylpropan-2-yl) moiety.

| Property | Value | Reference |

| Molecular Formula | C23H27FN2O | [1][3][4] |

| Molecular Weight | 366.47 g/mol | [1][4] |

| Appearance | Crystalline solid | [3] |

| CAS Number | 1400742-18-8 | [1][3] |

Pharmacological Profile

Understanding the pharmacological activity of 5-Fluoro CUMYL-PICA is crucial for predicting its physiological effects and potential for abuse. This section outlines its mechanism of action and in vivo effects.

Mechanism of Action

5-Fluoro CUMYL-PICA acts as a potent agonist at the cannabinoid type 1 (CB1) receptor.[5] The CB1 receptor is the primary molecular target for the psychoactive effects of cannabinoids. Like other synthetic cannabinoids, its interaction with the CB1 receptor mimics the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, though often with significantly higher potency and efficacy.[5] Studies have shown that cumyl-derived synthetic cannabinoids, including 5-Fluoro CUMYL-PICA, are potent and efficacious agonists at both CB1 and CB2 receptors, with a notable selectivity for CB1 activation.[5]

In Vivo Effects

Preclinical studies in animal models have demonstrated characteristic cannabimimetic effects following the administration of 5-Fluoro CUMYL-PICA. In rats, it has been shown to induce dose-dependent hypothermia and bradycardia at doses of 1 mg/kg.[5][6] The hypothermic effect of 5-Fluoro CUMYL-PICA was observed to be longer-lasting compared to its non-fluorinated analog, CUMYL-PICA.[6]